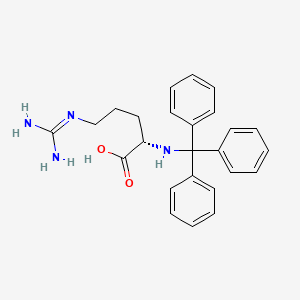

N2-Trityl-L-arginine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38453-62-2 |

|---|---|

Molekularformel |

C25H28N4O2 |

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

(2S)-5-(diaminomethylideneamino)-2-(tritylamino)pentanoic acid |

InChI |

InChI=1S/C25H28N4O2/c26-24(27)28-18-10-17-22(23(30)31)29-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22,29H,10,17-18H2,(H,30,31)(H4,26,27,28)/t22-/m0/s1 |

InChI-Schlüssel |

XOPFDFWTKCSBGX-QFIPXVFZSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCN=C(N)N)C(=O)O |

Isomerische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCN=C(N)N)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCN=C(N)N)C(=O)O |

Andere CAS-Nummern |

38453-62-2 |

Piktogramme |

Acute Toxic; Irritant |

Sequenz |

R |

Herkunft des Produkts |

United States |

The N2 Trityl Protecting Group in Arginine Chemistry

Role of the N2-Trityl Protecting Group in Peptide Elongation Strategies

In the context of peptide synthesis, the trityl group is employed as a permanent protecting group for the guanidino side chain of arginine, forming NG-Trityl-L-arginine. This protection scheme is integral to the Fmoc/tBu SPPS strategy, which relies on an orthogonal system where different classes of protecting groups can be removed under distinct chemical conditions. peptide.comiris-biotech.de The primary role of the NG-Trityl group is to mask the reactive guanidinium (B1211019) function during the iterative steps of peptide chain elongation.

The Nα-amino group is temporarily protected by the base-labile Fmoc group, which is removed at the beginning of each coupling cycle using a secondary amine, typically piperidine (B6355638). iris-biotech.degoogle.com The NG-Trityl group, along with other acid-labile side-chain protecting groups (e.g., tBu for serine or glutamic acid), remains intact during these basic treatments. google.comgoogle.com This stability ensures that the arginine side chain does not undergo undesirable reactions, such as acylation, during subsequent amino acid coupling steps. google.com

At the completion of the peptide assembly, the NG-Trityl group is removed simultaneously with the cleavage of the peptide from the resin and the deprotection of other side chains. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to trap the reactive trityl cations generated during cleavage. google.comthermofisher.com The use of NG-Trityl-L-arginine is therefore central to a strategy that ensures the integrity of the arginine residue throughout the synthesis until the final deprotection stage.

Comparative Analysis of N2-Trityl with Alternative Arginine Side-Chain Protecting Groups

A comparative overview of these protecting groups highlights the specific advantages and disadvantages of the Trityl moiety.

| Protecting Group | Common Strategy | Cleavage Conditions | Key Features & Drawbacks |

| Trityl (Trt) | Fmoc/tBu | Mildly acidic (e.g., TFA). google.com | Avoids sulfonyl-related side reactions; highly acid-labile; cleavage generates reactive cations requiring scavengers. sigmaaldrich.comsigmaaldrich.com |

| Pbf | Fmoc/tBu | Strong acid (TFA) with scavengers. sigmaaldrich.commdpi.com | Most common choice; less prone to side reactions than Pmc/Mtr, but can cause tryptophan sulfonation; may lead to δ-lactam formation. nih.goviris-biotech.de |

| Pmc | Fmoc/tBu | Strong acid (TFA) with scavengers. sigmaaldrich.com | More acid-labile than Mtr but can lead to tryptophan sulfonation. sigmaaldrich.com |

| Mtr | Fmoc/tBu | Strong acid (TFA) with scavengers, often requiring prolonged reaction times. mdpi.com | Requires harsh cleavage conditions; high risk of tryptophan sulfonation. sigmaaldrich.com |

| Tos | Boc/Bzl | Very strong acid (HF). peptide.commdpi.com | Stable to TFA; removal with HF is hazardous; can modify tryptophan. peptide.com |

| NO₂ | Boc/Bzl | Catalytic hydrogenation or reduction (e.g., SnCl₂). nih.govpeptide.com | Orthogonal to acid-labile groups; minimizes δ-lactam formation but can lead to ornithine as a byproduct. nih.govpeptide.com |

Orthogonality is a fundamental principle in modern peptide synthesis, allowing for the selective removal of a specific class of protecting groups in the presence of others. peptide.comiris-biotech.de The combination of the base-labile Nα-Fmoc group and the acid-labile NG-Trityl group represents a classic orthogonal protection scheme. iris-biotech.degoogle.com

The C-N bond of the NG-Trityl group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for repeated cleavage of the Nα-Fmoc group during chain elongation. google.com This ensures that the arginine side chain remains protected throughout the synthesis. Conversely, the final deprotection step with TFA cleaves the NG-Trityl group without affecting the peptide backbone amide bonds. google.com This orthogonal compatibility makes Fmoc-Arg(Trt)-OH a suitable building block for the synthesis of complex peptides, allowing for a clean and predictable deprotection process at the end of the synthesis. This system also offers orthogonality with other protecting group families, such as the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, enabling even more complex synthetic routes involving on-resin side-chain modifications. google.com

The reactivity of the NG-Trityl group is characterized by its high sensitivity to acid. The triphenylmethyl (trityl) group is bulky and electron-donating, which facilitates its cleavage under acidic conditions to form a resonance-stabilized trityl carbocation. thermofisher.com This reaction is rapid, with complete removal often achieved in 15-25 minutes with standard TFA cocktails. google.com

The stability of the resulting trityl cation, however, also makes it a reactive electrophile. If not effectively neutralized, this cation can alkylate nucleophilic residues within the peptide sequence, particularly the indole (B1671886) ring of tryptophan and the thioether of methionine. thermofisher.comsigmaaldrich.com To prevent these side reactions, cleavage cocktails for trityl-protected peptides must contain efficient scavengers. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thiol-based reagents like 1,2-ethanedithiol (B43112) (EDT), which trap the trityl cation. sigmaaldrich.comsigmaaldrich.com The formation of the trityl cation during cleavage is often visually indicated by the appearance of a deep yellow color in the reaction mixture. thermofisher.com

In terms of stability, the NG-Trityl group is robust under the basic conditions of Fmoc removal and the neutral conditions of peptide coupling, showing no degradation. google.com However, the steric bulk of the trityl group may influence coupling kinetics, a general consideration for large protecting groups. thieme-connect.de

Mitigation of Side Reactions Associated with Arginine Protection

The protection of arginine's side chain is crucial for preventing a range of side reactions. The choice of protecting group directly influences which side reactions are prevalent and how they can be mitigated.

A major advantage of using the NG-Trityl group is the complete avoidance of side reactions associated with sulfonyl-based protecting groups (Pmc, Pbf, Mtr). During acid-mediated cleavage, these groups release sulfonyl species that can electrophilically attack and modify the indole side chain of tryptophan, a reaction known as sulfonation. google.comsigmaaldrich.comiris-biotech.de Since the Trityl group is not sulfonyl-based, its use eliminates this specific side reaction, making Fmoc-Arg(Trt)-OH a superior choice for the synthesis of tryptophan-containing peptides.

The table below summarizes common side reactions associated with various arginine protecting groups and the role of the Trityl group in their mitigation.

| Side Reaction | Associated Protecting Groups | Mitigation Strategy with NG-Trityl |

| δ-Lactam Formation | Pbf, bis-Boc. nih.gov | The steric bulk of the Trityl group likely hinders the intramolecular cyclization. |

| Tryptophan Sulfonation | Pbf, Pmc, Mtr. sigmaaldrich.comiris-biotech.de | Inherently avoided as Trityl is not a sulfonyl-based group. |

| Ornithine Formation | NO₂ (during HF cleavage). peptide.com | Not applicable; Trityl cleavage mechanism does not lead to ornithine. |

| Side-Chain Alkylation (by Trityl Cation) | Trityl. thermofisher.com | Not avoided, but effectively managed by adding scavengers (e.g., TIS, water, EDT) to the cleavage cocktail. sigmaaldrich.com |

| Guanidino Group Acylation | Unprotected Arginine. google.com | Prevented by the presence of the Trityl protecting group during coupling steps. |

Applications of N2 Trityl L Arginine in Advanced Peptide Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on an insoluble polymer support. core.ac.uk The selection of appropriate protecting groups is paramount in SPPS to ensure clean coupling and deprotection steps. core.ac.ukpeptide.com N2-Trityl-L-arginine has found significant application within Fmoc-based SPPS strategies. The trityl group provides robust protection for the arginine side chain, preventing its interference in peptide bond formation.

A key advantage of the trityl group is its acid lability. acs.org This property allows for its removal simultaneously with the cleavage of the completed peptide from most acid-sensitive resins, streamlining the final deprotection and purification process. thermofisher.com The use of Nω-trityl protected arginine can help mitigate the formation of ornithine byproducts, a potential side reaction when using other protecting groups like NO2. peptide.com

Compatibility with Common Resins and Linkers

The successful implementation of this compound in SPPS is highly dependent on its compatibility with a variety of resins and linkers. The trityl protecting group's acid sensitivity aligns well with the cleavage conditions used for many standard resins in Fmoc-SPPS.

| Resin/Linker Type | Compatibility with this compound | Cleavage Conditions |

| Wang Resin | High | Trifluoroacetic acid (TFA)-based cocktails peptide.compeptide.com |

| Rink Amide Resin | High | TFA-based cocktails thermofisher.compeptide.com |

| 2-Chlorotrityl (2-CTC) Resin | High | Mildly acidic conditions (e.g., dilute TFA) sigmaaldrich.com |

| Sieber Amide Resin | High | Mildly acidic conditions sigmaaldrich.com |

The compatibility extends to linkers designed for the synthesis of protected peptide fragments, such as those that are highly acid-sensitive. sigmaaldrich.com This allows for the generation of peptide segments with the arginine side-chain still protected by the trityl group, which are valuable intermediates for convergent synthesis strategies. The use of polystyrene (PS) and polyethylene (B3416737) glycol-grafted polystyrene (PEG-PS) supports is also common, with the choice of solvent being important for optimal resin swelling and reaction kinetics. thermofisher.comcsic.es

Strategic Incorporation into Difficult Peptide Sequences

The synthesis of certain peptide sequences can be challenging due to factors like steric hindrance or the formation of secondary structures on the solid support, which can lead to incomplete coupling reactions. acs.org The properties of this compound can be strategically leveraged to overcome some of these difficulties.

For instance, in sequences prone to aggregation, the bulky trityl group can sometimes disrupt these intermolecular interactions, thereby improving solvation and the accessibility of the N-terminus for the next coupling step. While arginine itself can help reduce aggregation, the protected form ensures it does not introduce other complications during synthesis. csic.es

Furthermore, the relatively mild conditions required for the eventual removal of the trityl group are beneficial for sensitive peptides that might be degraded by harsh, prolonged acid treatments required for other arginine protecting groups like Mtr or Pmc. thermofisher.compeptide.com This is particularly important in the synthesis of long peptides where the cumulative exposure to deprotection reagents can lead to side reactions. nih.gov

Application in Solution-Phase Peptide Synthesis (SOPS) Approaches

While SPPS is dominant, solution-phase peptide synthesis (SOPS) remains a valuable technique, particularly for the large-scale production of peptides and for specific synthetic challenges. In SOPS, this compound can also be employed effectively. Its use in solution-phase synthesis has been documented, where it is incorporated into the peptide chain using standard coupling reagents. google.com The purification of intermediates after each coupling step is a hallmark of SOPS, and the physicochemical properties imparted by the trityl group can be factored into the purification strategy. The final deprotection of the trityl group in solution is typically achieved under acidic conditions, similar to the cleavage step in SPPS.

This compound in Fragment Condensation and Convergent Synthesis Strategies

Convergent synthesis, which involves the coupling of pre-synthesized, protected peptide fragments, is a powerful strategy for the production of large peptides and small proteins. acs.org This approach minimizes the number of repetitive coupling steps on a large, growing peptide chain, thereby reducing the accumulation of deletion sequences and other impurities.

This compound is highly valuable in this context. Protected peptide fragments containing Nω-Trt-arginine can be synthesized on highly acid-sensitive resins, such as 2-chlorotrityl chloride resin or Sieber amide resin. sigmaaldrich.com Cleavage from these resins under very mild acidic conditions yields the protected peptide fragment with the trityl group on the arginine side chain still intact. These fragments can then be used in a subsequent solution-phase or solid-phase fragment condensation step to build the final, larger peptide. The use of this compound in this manner is a key component of many convergent strategies, enabling the efficient assembly of complex peptide targets. google.com

Synthesis of Modified and Arginine-Rich Peptides Using this compound

The synthesis of arginine-rich peptides, such as cell-penetrating peptides (CPPs), presents unique challenges due to the high density of the basic guanidinium (B1211019) groups. mdpi.com These can lead to poor solubility and aggregation during synthesis. The use of this compound can help to temporarily mask the polar guanidinium groups, potentially improving the solubility and handling of the peptide during assembly. The relatively mild deprotection of the trityl group is also advantageous for these often sensitive peptides.

Furthermore, the synthesis of modified peptides, such as those containing post-translational modifications or non-natural amino acids, often requires an orthogonal protection strategy. The acid-labile nature of the trityl group can be integrated into complex protection schemes, allowing for its selective removal while other protecting groups remain intact, or vice versa. This facilitates the site-specific modification of the peptide chain. For instance, in the synthesis of peptide-oligonucleotide conjugates, managing the electrostatic interactions between the positively charged arginine residues and the negatively charged oligonucleotide is critical; the temporary protection of arginine with a group like trityl can be a viable strategy to prevent precipitation and facilitate conjugation. nih.gov

Deprotection Strategies for N2 Trityl L Arginine Derivatives

Acid-Labile Deprotection Mechanisms of the N2-Trityl Group

The removal of the N2-Trityl group from arginine and other amino acids is typically achieved under acidic conditions. tubitak.gov.tr The mechanism involves the protonation of the nitrogen atom attached to the trityl group, followed by the cleavage of the carbon-nitrogen bond. tubitak.gov.tr This process generates a highly stable trityl cation and the deprotected amine. total-synthesis.comtubitak.gov.tr

The stability of the trityl cation is a key driving force for the deprotection reaction. total-synthesis.com The reaction is an equilibrium process, and the use of scavengers is often necessary to trap the reactive trityl cation and drive the reaction to completion. sigmaaldrich.com

Commonly used acids for trityl group deprotection include trifluoroacetic acid (TFA), formic acid, and acetic acid. total-synthesis.com The choice of acid and its concentration depends on the sensitivity of other protecting groups present in the molecule. For instance, dilute solutions of TFA (e.g., 1% in dichloromethane) can selectively remove the trityl group in the presence of more acid-stable protecting groups like tert-butyl (tBu). sigmaaldrich.comug.edu.pl In some cases, Lewis acids such as zinc bromide have also been employed for detritylation under non-protic conditions. oup.com

During solid-phase peptide synthesis, the cleavage of the trityl group from amino acids like cysteine, histidine, asparagine, or glutamine can lead to a distinct yellow color in the reaction mixture. This is due to the formation of the trityl carbonium ion, which acts as a chromophore. thermofisher.com

Table 1: Common Acidic Reagents for N2-Trityl Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | 1-95% in a solvent like DCM | Higher concentrations can cleave other acid-labile groups. total-synthesis.comsigmaaldrich.comthermofisher.com |

| Formic acid | 97+% | Can be used for deprotection in the presence of TBS ethers. total-synthesis.com |

| Acetic acid | 80% aqueous solution | A milder acid, often requiring longer reaction times. total-synthesis.comumich.edu |

| Dichloroacetic acid (DCA) | 2-3% in DCM | Commonly used in oligonucleotide synthesis. oup.com |

During the acid-catalyzed deprotection of the N2-Trityl group, the liberated trityl cation is a highly reactive electrophile that can lead to several side reactions. These include the alkylation of electron-rich amino acid residues such as tryptophan, methionine, and tyrosine. sigmaaldrich.compeptide.com To prevent these undesirable modifications, nucleophilic reagents known as scavengers are added to the cleavage cocktail. sigmaaldrich.com

Scavengers effectively trap the trityl cations, preventing their reaction with the peptide chain. sigmaaldrich.com Common scavengers include:

Trialkylsilanes: Triisopropylsilane (B1312306) (TIS) is a widely used and effective scavenger that reduces the trityl cation. nih.gov It is particularly useful in preventing the reattachment of the trityl group and minimizing side reactions with sensitive residues. nih.gov

Thioanisole: This scavenger is effective in preventing the acid-catalyzed oxidation of tryptophan residues. sigmaaldrich.com

1,2-Ethanedithiol (B43112) (EDT): EDT is a common scavenger, especially in cleavage mixtures for peptides containing cysteine. sigmaaldrich.com

Water: In some cleavage cocktails, water can act as a scavenger. sigmaaldrich.com

Phenol: Phenol is another scavenger used to quench reactive cations. sigmaaldrich.com

The choice of scavenger and its concentration is critical and depends on the amino acid composition of the peptide. For instance, in peptides containing arginine protected with Pmc or Pbf groups, specific scavengers are necessary to prevent the sulfonation of tryptophan. sigmaaldrich.compeptide.com The use of Boc-protected tryptophan can also help mitigate this side reaction. sigmaaldrich.com

Table 2: Common Scavengers Used in Trityl Deprotection

| Scavenger | Function |

| Triisopropylsilane (TIS) | Reduces and traps trityl cations. nih.gov |

| Thioanisole | Prevents oxidation of tryptophan. sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | General cation scavenger. sigmaaldrich.com |

| Water | Nucleophilic scavenger. sigmaaldrich.com |

| Phenol | Cation scavenger. sigmaaldrich.com |

Kinetic studies have provided valuable insights into the deprotection of trityl groups. The rate of detritylation is significantly influenced by the substitution on the trityl group itself. The introduction of electron-donating p-methoxy groups increases the rate of hydrolysis in acidic media. umich.edu For example, in 80% acetic acid, each additional methoxy (B1213986) group increases the hydrolysis rate by approximately tenfold. umich.edu

Studies on the deprotection of substituted N-tritylamines have shown that the cleavage under acidic conditions proceeds through a pre-equilibrium protonation followed by a simple SN1 cleavage mechanism. tubitak.gov.tr The rate of deprotection is also dependent on the pH of the medium, with a linear relationship observed between pH and the hydrolysis rate. umich.edu

In the context of oligonucleotide synthesis, extensive kinetic studies have been conducted to balance the rate of detritylation against the undesirable side reaction of depurination. oup.comumich.edu These studies have shown that factors such as the type and concentration of the acid, as well as the nature of the support, play a crucial role in the efficiency and cleanliness of the deprotection step. oup.com For instance, it has been found that using a short pulse of a more concentrated acid can sometimes be more effective and lead to less depurination than prolonged exposure to a dilute acid solution. umich.edu

Orthogonal Deprotection Strategies Involving N2-Trityl-L-arginine

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of specific functional groups without affecting others. researchgate.net The N2-Trityl group, being acid-labile, can be incorporated into orthogonal protection schemes with groups that are cleaved by different mechanisms. tubitak.gov.tr

A common orthogonal strategy combines the acid-labile Trityl group with base-labile or hydrogenation-labile protecting groups. For example, in the synthesis of complex peptides, the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, can be used for temporary protection of the alpha-amino group, while the N2-Trityl group on an arginine side chain provides permanent protection that is removed at a later stage with acid. thermofisher.com

The Trityl group can also be used orthogonally with protecting groups removable by catalytic hydrogenation, such as the benzyl (B1604629) (Bzl) group. Furthermore, the varying acid lability of different trityl derivatives (e.g., Trt, Mmt, DMT) allows for a degree of "quasi-orthogonality," where one type of trityl group can be selectively removed in the presence of another under carefully controlled acidic conditions. sigmaaldrich.com

Table 3: Examples of Orthogonal Protecting Groups with N2-Trityl

| Orthogonal Protecting Group | Cleavage Condition |

| Fmoc | Base (e.g., piperidine) thermofisher.com |

| Alloc | Pd(0) catalysis |

| Benzyl (Bzl) | Catalytic Hydrogenation |

| Dde/ivDde | Hydrazine sigmaaldrich.com |

Selective Cleavage Methodologies for the N2-Trityl Group in Complex Molecules

The selective cleavage of the N2-Trityl group in the presence of other acid-sensitive functionalities is a significant challenge in the synthesis of complex molecules. Methodologies to achieve this selectivity often rely on fine-tuning the acidic deprotection conditions.

One approach is to use very mild acidic conditions, such as 1% TFA in DCM, which can cleave the highly acid-labile trityl group while leaving more robust acid-labile groups like tert-butyl ethers intact. sigmaaldrich.com The use of Lewis acids can also offer a degree of selectivity.

Another strategy involves the use of solid-phase techniques where the deprotection can be carefully controlled. For instance, a flash silica (B1680970) gel column with a gradient of trifluoroacetic acid has been used for the selective detritylation of compounds containing other acid-sensitive groups. researchgate.net

In some cases, reductive detritylation using lithium powder and a catalytic amount of naphthalene (B1677914) has been shown to selectively remove the trityl group from secondary and tertiary amines in the presence of other groups like allyl or benzyl. organic-chemistry.orgorganic-chemistry.org This method offers an alternative to acid-catalyzed deprotection.

Advanced Chemical Reactivity and Transformations Involving N2 Trityl L Arginine

Chemo- and Regioselective Modifications of N2-Trityl-L-arginine

The presence of the Nα-trityl group is central to achieving chemo- and regioselectivity in reactions involving this derivative. By blocking the highly nucleophilic α-amino group, transformations can be precisely targeted to the C-terminus carboxyl group or the unique guanidinium (B1211019) side chain.

The carboxylic acid moiety can undergo standard transformations with high chemoselectivity. For instance, esterification or amidation reactions can be carried out without affecting the protected amine or the guanidine (B92328) group. The synthesis of β-aryl E-enones from N-trityl L-aspartate dimethyl ester demonstrates a parallel reactivity, where the N-trityl protected α-amino acid ester is used in a Horner-Wadsworth-Emmons reaction to build complex side chains. rsc.org This highlights how the trityl group allows for C-C bond formation under conditions that would be incompatible with a free α-amino group. rsc.org

Modification of the guanidinium side chain in the presence of the Nα-trityl group is more complex but offers significant synthetic potential. The trityl group is stable to many reagents that can be used to modify the guanidine function. However, the guanidinium group itself is often protected with other orthogonal groups, such as nitro or sulfonyl derivatives (e.g., Pbf), to modulate its reactivity during peptide synthesis. nih.govnih.gov The selective modification of the unprotected or differentially protected guanidine group while the Nα-trityl group remains intact is a key strategy for creating complex arginine analogs.

A crucial aspect of its utility is the selective deprotection of the trityl group. The Nα-trityl group is highly acid-labile and can be removed under very mild acidic conditions, such as with dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which leaves many other protecting groups, including t-butyl esters and Pbf, intact. ug.edu.plsigmaaldrich.com This orthogonality is fundamental in solid-phase peptide synthesis and for the selective unmasking of the α-amino group for further derivatization. sigmaaldrich.compeptide.com

| Reaction Type | Target Site | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| Esterification | Carboxyl Group | Alcohol (e.g., MeOH), Acid catalyst (e.g., SOCl₂) | Forms the corresponding methyl ester. | rsc.org |

| Amidation | Carboxyl Group | Amine, Coupling agents (e.g., HATU, HOBt) | Forms a peptide bond at the C-terminus. | peptide.com |

| Horner-Wadsworth-Emmons | Carboxyl Group (via β-ketophosphonate) | Aryl aldehydes, Mild base | Formation of β-aryl enone derivatives from an aspartate analog. | rsc.org |

| Selective Nα-Deprotection | α-Amino Group | 1-2% TFA in DCM | Removal of the trityl group, leaving acid-labile side-chain protecting groups (e.g., Boc, tBu) intact. | ug.edu.plsigmaaldrich.com |

| Mitsunobu Reaction | Side-Chain Hydroxyl (Serine Analog) | Alcohol, DEAD, PPh₃ | Demonstrates chemoselective reaction on a side chain while the N-trityl group remains stable. | acs.org |

This compound as a Precursor for Novel Guanidine-Containing Building Blocks

This compound is a valuable starting material for the synthesis of more complex, non-proteinogenic amino acids and guanidine-containing scaffolds. With the α-amino and carboxyl groups suitably protected, the guanidine side chain becomes a handle for synthetic elaboration, leading to novel building blocks for peptidomimetics and drug discovery.

The synthesis of Nω-substituted L-arginine derivatives is a key area where this compound can be employed. These modifications can dramatically alter the basicity, lipophilicity, and hydrogen-bonding capacity of the arginine side chain. For example, alkylation or arylation at one of the guanidino nitrogens can produce building blocks with tailored properties for inhibiting enzymes like nitric oxide synthase. researchgate.net While many syntheses start from ornithine followed by guanidinylation, using a pre-formed, protected arginine derivative like this compound offers an alternative pathway where the stereocenter is already established and protected.

Furthermore, this compound can be a precursor to guanidinopeptide mimics, where the peptide backbone structure is altered. Research has shown the development of N,N′,N″-trisubstituted guanidinopeptide mimics from thioureidopeptide synthons, indicating the feasibility of extensive modification of the guanidine moiety. researchgate.net The stability of the N-trityl group under the conditions required for these transformations makes it a suitable protecting group for such synthetic strategies. The goal is often to create structures that can interact with biological targets, mimicking the function of arginine in natural peptides but with enhanced stability or altered pharmacological profiles. mdpi.comresearchgate.net

| Building Block Class | Synthetic Transformation | Potential Application | Reference Concept |

|---|---|---|---|

| Nω-Alkyl-Arginine Derivatives | Alkylation of the guanidine side chain. | Enzyme inhibitors (e.g., NOS), modified peptides. | researchgate.net |

| Nω-Acyl-Arginine Derivatives | Acylation of the guanidine side chain. | Pro-drugs, altered receptor binding affinity. | mdpi.com |

| Cyclic Guanidine Derivatives | Intramolecular cyclization involving the guanidine group and a modified C-terminus. | Conformationally constrained peptide mimics. | researchgate.net |

| Guanidinopeptide Mimics | Extensive substitution on the guanidine nitrogens. | Peptidomimetics with improved bioavailability. | researchgate.net |

Catalytic Approaches in Reactions Featuring this compound

Catalytic methods offer mild and efficient pathways for modifying complex molecules like this compound. These approaches include transition-metal catalysis, photocatalysis, and biocatalysis, enabling transformations that are often difficult to achieve with classical stoichiometric reagents.

Transition-metal catalysis has been applied to the modification of amino acids and peptides. rsc.org Palladium-catalyzed reactions, in particular, have shown promise. For instance, a stereospecific palladium-catalyzed glycosylation of an arginine derivative has been reported, where a glycal is coupled directly to the guanidinium side chain. nih.gov Although this example used a Pbf-protected arginine, the principle demonstrates that the guanidine group can be a substrate for sophisticated catalytic C-N bond formation. The N2-trityl group would be compatible with such conditions, protecting the α-amine. Other transition-metal-catalyzed C-H activation reactions are also emerging as powerful tools, and while residues like arginine can be challenging, they have been shown to be tolerated under certain conditions, allowing for late-stage functionalization. nih.govacs.org

Photocatalysis provides a particularly mild method for generating radicals, enabling C-H activation and other modifications under conditions that are compatible with sensitive functional groups found in amino acids. rsc.org Protected arginine has been shown to be compatible with certain photocatalytic methods, which avoid modification of the guanidine side chain while functionalizing other parts of the molecule. rsc.org This approach could potentially be used for C-H functionalization at the β or γ positions of the arginine side chain of this compound.

Biocatalysis , using enzymes, offers unparalleled selectivity. While this compound itself is not a natural substrate, enzymes are used to perform specific modifications on the arginine scaffold. For example, arginine hydroxylases catalyze site-selective C-H hydroxylation at the C3, C4, or C5 positions. frontiersin.org In a synthetic context, protecting groups are crucial for directing enzymatic activity. The N2-trityl group could be used to block the α-amino position, preventing undesired enzymatic reactions at that site while allowing a specific hydroxylase to act on the side chain.

| Catalytic Approach | Catalyst Type | Transformation Example | Significance | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Palladium(II) complexes | Stereospecific glycosylation of the guanidine side chain. | Enables direct, convergent synthesis of glycopeptides. | nih.gov |

| Transition-Metal Catalysis | Ruthenium, Iridium | C-H bond functionalization/alkylation. | Allows for late-stage modification of peptide backbones and side chains. | nih.govacs.org |

| Photocatalysis | Iridium or Ruthenium complexes | C(sp³)–H activation for alkylation. | Mild conditions suitable for complex, multifunctional molecules. | rsc.org |

| Biocatalysis | Non-heme iron dioxygenases (e.g., VioC, NapI) | Regioselective C-H hydroxylation of the arginine side chain. | Provides access to hydroxylated arginine derivatives with high selectivity. | frontiersin.org |

Analytical Methodologies for Reaction Progression and Purity Assessment of N2 Trityl L Arginine in Synthetic Schemes

Chromatographic Techniques for Monitoring Synthesis and Deprotection (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the real-time monitoring of both the synthesis (tritylation) of L-arginine and the subsequent deprotection of the N2-Trityl-L-arginine. Its high resolution and sensitivity allow for the separation and quantification of the starting materials, the desired product, and any potential side products or impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.

Monitoring Synthesis: During the tritylation of L-arginine, HPLC is used to track the consumption of the starting material (L-arginine) and the formation of this compound. L-arginine is a highly polar molecule and thus has a very short retention time on a reversed-phase column. The introduction of the large, hydrophobic trityl group dramatically increases the compound's nonpolar character. Consequently, this compound interacts more strongly with the C18 stationary phase and elutes at a significantly longer retention time. By injecting aliquots of the reaction mixture at various time points, the reaction progress can be accurately mapped by observing the decrease in the L-arginine peak area and the corresponding increase in the this compound peak area.

Monitoring Deprotection: Conversely, during the removal of the trityl group (deprotection), the opposite trend is observed. The reaction progress is monitored by the disappearance of the late-eluting this compound peak and the appearance of the early-eluting L-arginine peak. HPLC can also detect the presence of the cleaved trityl cation (often as trityl alcohol or trityl ether after quenching), which is also a hydrophobic molecule with a long retention time.

A typical HPLC method for monitoring these transformations would utilize a gradient elution, starting with a high percentage of aqueous solvent and gradually increasing the organic solvent component. This ensures that both the polar L-arginine and the nonpolar tritylated compounds are eluted effectively within a reasonable timeframe.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Retention Time (L-arginine) | ~2-4 minutes |

| Expected Retention Time (this compound) | ~15-18 minutes |

Spectroscopic Approaches for Structural Elucidation of Intermediates and Reaction Progression

Spectroscopic methods are vital for confirming the chemical structure of the desired product, this compound, and for identifying any intermediates or side products formed during the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation.

¹H NMR: The successful attachment of the trityl group is unequivocally confirmed by the appearance of a complex multiplet in the aromatic region of the spectrum (typically between 7.2 and 7.5 ppm), corresponding to the 15 protons of the three phenyl rings of the trityl group. The protons on the arginine backbone also show characteristic shifts. The α-proton (α-CH) signal, for instance, will shift upon tritylation.

¹³C NMR: The carbon spectrum will show characteristic signals for the trityl group's quaternary carbon (around 70-75 ppm) and the aromatic carbons (around 125-145 ppm). The signals corresponding to the arginine backbone carbons will also be present, confirming the integrity of the amino acid structure.

| Group | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Trityl Aromatic Protons | ¹H | 7.20 - 7.50 (multiplet, 15H) |

| Arginine α-CH | ¹H | ~3.5 - 4.0 (multiplet, 1H) |

| Arginine β, γ, δ-CH₂ | ¹H | ~1.5 - 3.2 (multiplets, 6H) |

| Trityl Quaternary Carbon | ¹³C | 70 - 75 |

| Trityl Aromatic Carbons | ¹³C | 125 - 145 |

| Arginine C=O | ¹³C | 170 - 175 |

| Arginine Cα, Cβ, Cγ, Cδ, Cζ | ¹³C | 25 - 60 and ~157 (Cζ) |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, providing definitive confirmation of the synthesis. Electrospray ionization (ESI) is a common technique used for this analysis. For this compound (C₂₅H₂₈N₄O₂), the expected monoisotopic mass is 416.22 g/mol . In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 417.23. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 439.21, may also be detected. uni.lu This technique is extremely sensitive and is also used in conjunction with HPLC (LC-MS) to identify peaks in the chromatogram.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the reaction by observing changes in characteristic vibrational frequencies. The introduction of the trityl group will introduce strong absorption bands characteristic of the aromatic rings. Key vibrations include C-H stretching of the aromatic rings (~3050-3100 cm⁻¹) and C=C stretching within the rings (~1600 cm⁻¹ and ~1490 cm⁻¹). The characteristic N-H and C=O stretching frequencies of the amino acid backbone will also be present, confirming the integrity of the core structure.

Computational and Theoretical Studies on N2 Trityl L Arginine Reactivity and Conformation

Mechanistic Investigations of N2-Trityl Protection and Deprotection Pathways

The introduction and removal of the trityl (Trt) group are fundamental reactions in the application of N2-Trityl-L-arginine. Computational studies, particularly using Density Functional Theory (DFT), are well-suited to elucidate the intricate details of these reaction pathways.

Protection Pathway:

The N2-protection of L-arginine with a trityl group typically involves the reaction of the amino acid with trityl chloride (Trt-Cl) in the presence of a base. While a direct SN2-like attack is sterically impossible at the quaternary trityl carbon, the reaction proceeds via an SN1 mechanism. total-synthesis.com Computational modeling can map the energy profile of this process:

Formation of the Trityl Cation: The first step is the ionization of trityl chloride to form the highly stable triphenylmethyl (trityl) cation. total-synthesis.com The stability of this carbocation is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. DFT calculations can quantify this stability and the energy barrier for its formation.

Nucleophilic Attack: The α-amino group of L-arginine then acts as a nucleophile, attacking the electrophilic central carbon of the trityl cation. Theoretical models can determine the transition state geometry and the activation energy for this step.

Deprotonation: Finally, a base removes the proton from the newly formed N-trityl ammonium (B1175870) species to yield the neutral this compound.

Computational studies on similar amine reactions have shown that the solvent plays a crucial role, and the reaction can proceed through different mechanistic pathways (neutral or ionic) depending on the solvent's polarity. rsc.org

Deprotection Pathway:

The removal of the trityl group is typically achieved under acidic conditions. total-synthesis.com The generally accepted mechanism involves the following steps, which can be modeled computationally:

Protonation: The reaction initiates with the protonation of the protected nitrogen atom by an acid, such as trifluoroacetic acid (TFA). researchgate.netacs.org

Heterolysis: The protonated amine becomes a better leaving group, facilitating the cleavage of the C-N bond. This step is the rate-determining step and results in the formation of the free amino acid and the stable trityl cation. total-synthesis.comresearchgate.net

Cation Scavenging: The highly reactive trityl cation can be quenched by nucleophilic scavengers present in the cleavage cocktail to prevent unwanted side reactions. total-synthesis.com

A proposed mechanism for the deprotection of a trityl group from a sulfur atom, which is analogous to the nitrogen deprotection, involves the initial breaking of the weak C(trityl)-S bond to form the triphenylcarbenium cation. researchgate.net This cation then pairs with the acid's anion (e.g., TFA anion). researchgate.net Computational studies can model the intermediates and transition states of this process, providing energy barriers and reaction kinetics. The stability of the trityl cation makes the reverse reaction highly improbable. researchgate.net

Conformational Analysis of this compound Derivatives

The conformation of a protected amino acid derivative significantly influences its reactivity, aggregation propensity during peptide synthesis, and interaction with other molecules. The bulky trityl group at the N-terminus and the flexible guanidinium (B1211019) side chain of arginine suggest a complex conformational landscape for this compound.

Computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, often combined with quantum mechanics (QM) for higher accuracy, are employed to explore the potential energy surface of such molecules. While specific studies on this compound are scarce, research on peptides containing bulky protecting groups and modified arginine residues provides a framework for understanding its likely conformational preferences. byu.eduucl.ac.ukrsc.orgmdpi.comacs.org

Key areas of conformational interest that can be investigated computationally include:

Rotational Barriers: Analysis of the torsional angles (phi, psi, and chi angles) to identify low-energy conformers. The steric hindrance from the trityl group is expected to significantly restrict the conformational freedom of the peptide backbone.

Intramolecular Interactions: The possibility of hydrogen bonding between the arginine side chain's guanidinium group and the C-terminal carboxyl group or the peptide backbone can be explored. These interactions can stabilize specific folded conformations.

Solvent Effects: MD simulations in explicit solvent can model how water or organic solvents influence the conformational equilibrium. The hydrophobic trityl group and the hydrophilic guanidinium group will have competing interactions with the solvent environment.

Aggregation Propensity: Computational models have been developed to predict aggregation in peptide synthesis. Studies have shown that aromatic and hydrophobic protecting groups, such as trityl, can increase the probability of aggregation. nih.gov The contribution of the Trt group on this compound to this phenomenon could be quantified.

The table below illustrates typical dihedral angles that define the conformation of an amino acid residue, which would be central to a computational conformational analysis of this compound.

| Dihedral Angle | Atoms Defining the Angle | Description |

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond |

| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N) |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain |

| Chi2 (χ2) | Cα-Cβ-Cγ-Cδ | Rotation around the Cβ-Cγ bond of the side chain |

| Chi3 (χ3) | Cβ-Cγ-Cδ-Nε | Rotation around the Cγ-Cδ bond of the side chain |

| Chi4 (χ4) | Cγ-Cδ-Nε-Cζ | Rotation around the Cδ-Nε bond of the side chain |

Table 1: Key Dihedral Angles for Conformational Analysis

Structure-Reactivity Relationships in Trityl-Protected Arginine Systems

Understanding the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for its effective use. Computational modeling can establish quantitative structure-activity relationships (QSAR) and provide a rational basis for observed chemical behavior.

Influence of Conformation on Reactivity: Different conformers can exhibit varying levels of reactivity. For instance, the accessibility of the α-carboxyl group for peptide bond formation can be sterically hindered in certain conformations due to the bulky trityl group. Computational studies can correlate specific conformational states with activation energies for coupling reactions.

Electronic Effects of the Trityl Group: The trityl group is primarily considered sterically demanding, but it also has electronic effects. While it is not strongly electron-withdrawing or -donating through resonance with the alpha-amino group, its presence can influence the charge distribution in the molecule. QM calculations can map the electrostatic potential surface, highlighting electron-rich and electron-poor regions and thus predicting sites of reactivity.

The table below summarizes the potential relationships that can be explored computationally.

| Structural Feature | Potential Impact on Reactivity | Computational Method |

| Steric bulk of the Trityl group | Slower coupling rates; potential for incomplete reactions. | QM/MM calculations of transition states for coupling. |

| Conformational state (folded vs. extended) | Accessibility of reaction centers (carboxyl group). | MD simulations followed by QM analysis of representative structures. |

| Electronic properties of the guanidinium group | Propensity for side reactions like δ-lactam formation. | DFT calculations of reaction pathways for side reactions. |

| Intramolecular hydrogen bonding | Stabilization of less reactive conformers. | Conformational search and energy calculations (QM). |

Table 2: Structure-Reactivity Relationships and Corresponding Computational Approaches

Future Directions and Emerging Research Avenues in N2 Trityl L Arginine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing N2-Trityl-L-arginine, though effective, frequently employ hazardous reagents and solvents and can pose difficulties regarding yield and purity. Consequently, current research is heavily concentrated on creating more environmentally friendly and efficient synthetic procedures. chemistryjournals.netrsc.org The "green chemistry" movement aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netmdpi.com

A key goal is to substitute conventional solvents with more eco-friendly options. rsc.org The use of water as a solvent is a primary focus in developing greener synthesis methods. csic.es Research is also investigating the use of recyclable catalysts and one-pot reactions to improve atom economy and prevent hazardous waste. mdpi.com The principle of atom economy is centered on designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. chemistryjournals.net

Furthermore, the creation of catalytic methods for the tritylation of L-arginine represents a promising new direction. The application of a catalytic quantity of a non-toxic Lewis acid could potentially substitute the stoichiometric amounts of reagents currently in use, resulting in a substantial decrease in waste. Researchers are also exploring enzyme-catalyzed approaches, which would provide exceptional selectivity and function under mild, environmentally safe conditions. scielo.br

Another vital element of sustainable synthesis is minimizing the number of steps. chemistryjournals.net Future synthetic pathways will probably concentrate on reducing procedural steps and maximizing the integration of all starting materials into the end product. This could entail the development of one-pot procedures where several transformations happen in sequence within the same reaction vessel, thus lessening the need for intermediate purification stages and minimizing solvent use and waste production. mdpi.com

Exploration of Novel Applications in Bio-Organic Chemistry

While this compound is firmly established in solid-phase peptide synthesis (SPPS), its potential in other domains of bio-organic chemistry is a subject of active investigation. The distinctive characteristics of the trityl group, including its bulkiness and its instability in acidic conditions, can be harnessed for new uses. wikipedia.org

A burgeoning field is the application of this compound as a fundamental component for creating peptidomimetics and other non-natural oligomers. researchgate.net These molecules are engineered to replicate the structure and function of natural peptides but with superior stability and bioavailability. researchgate.netnih.gov The trityl group can affect the conformational tendencies of the arginine residue, potentially fostering the creation of new secondary structures in these synthetic oligomers.

Moreover, the trityl group can act as a point of attachment for other molecules of interest, such as fluorescent dyes, imaging agents, or drug payloads. This creates opportunities for employing this compound derivatives as instruments for chemical biology research, for instance, in formulating probes to examine protein-protein interactions or in targeted drug delivery systems. elte.huacs.org The targeted removal of the trityl group under particular conditions permits the regulated release of the attached substance at the intended site of action. wikipedia.org

Research is also in progress to investigate the use of this compound in the creation of innovative biomaterials. For example, its inclusion in self-assembling peptide systems could facilitate the formation of hydrogels with distinct properties, appropriate for uses in tissue engineering and regenerative medicine. The large trityl group can be instrumental in guiding the self-assembly process and adjusting the mechanical characteristics of the final materials.

Advanced Strategies for Minimizing Epimerization and Side Products

A major hurdle in the synthesis and use of this compound is the risk of epimerization at the α-carbon, which results in the formation of the unwanted D-enantiomer. This is especially troublesome during peptide synthesis, as even minor quantities of the D-isomer can significantly affect the biological activity of the resulting peptide. peptide.comnih.gov

Advanced methods to reduce epimerization are a central theme of current research. One tactic involves the meticulous optimization of reaction conditions, such as temperature, solvent, and the choice of base. For instance, employing sterically hindered, non-nucleophilic bases like 2,4,6-collidine can decrease the rate of epimerization compared to other bases. mesalabs.com The development of new activating reagents for peptide coupling that are less likely to encourage racemization is also a dynamic area of research. mesalabs.com

Another effective strategy is the use of additives that can inhibit epimerization. Certain additives, such as copper (II) chloride when used with HOBt, have demonstrated effectiveness in suppressing racemization during both solution-phase and solid-phase synthesis. peptide.com The exact way these additives function is still being studied, but it is thought that they might coordinate with the intermediate in a manner that obstructs the formation of the enolate that causes racemization.

In addition to epimerization, the creation of other side products, such as ornithine derivatives from the partial cleavage of the guanidinium (B1211019) group, can also be an issue. nih.gov Future research will probably concentrate on creating more durable protecting group strategies for the guanidinium side chain of arginine that are fully compatible with the trityl group on the α-amino group. This will require designing new protecting groups that provide greater stability under the conditions needed for peptide synthesis and cleavage, while still being easily removable in the final step. peptide.com The use of computational modeling to forecast the stability of various protecting groups and to direct the creation of new ones is anticipated to become increasingly significant in this field. frontiersin.org

Q & A

Q. How should researchers structure abstracts for this compound studies to meet journal standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.